Propybicyphat
Propybicyphat
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound, , synthetic.
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
Brand Name:
Vulcanchem
CAS No.:
51486-74-9
VCID:
VC20748914
InChI:
InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
SMILES:
CCCC12COP(=O)(OC1)OC2
Molecular Formula:
C7H13O4P
Molecular Weight:
192.15 g/mol
Propybicyphat
CAS No.: 51486-74-9
ADC Toxins
VCID: VC20748914
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol
* For research use only. Not for human or veterinary use.

Description | a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound, , synthetic. (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M. a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic. |
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CAS No. | 51486-74-9 |
Product Name | Propybicyphat |
Molecular Formula | C7H13O4P |
Molecular Weight | 192.15 g/mol |
IUPAC Name | 4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
Standard InChI | InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3 |
Standard InChIKey | UQIFWHFHQUNJBT-UHFFFAOYSA-N |
SMILES | CCCC12COP(=O)(OC1)OC2 |
Canonical SMILES | CCCC12COP(=O)(OC1)OC2 |
Reference | - Bellet et al., Science.(1973) 182:1135-1136- Squires et al., Mol. Pharmacol.(1983) 23:326-336- Fetisov et al., Biol. Membr. (1986) (Russian). 3(5):968-970- Cooper et al., Mol. Pharmacol. (1983). 23:207-212 |
PubChem Compound | 93263 |
Last Modified | Sep 13 2023 |
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